Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate
CAS No.:
Cat. No.: VC13769145
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O3 |
|---|---|
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H18N2O3/c14-11-6-12(16)8-15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 |
| Standard InChI Key | XNKUUGNEYNGZGJ-RYUDHWBXSA-N |
| Isomeric SMILES | C1[C@@H](CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2)N |
| SMILES | C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)N |
Introduction
Structural Features
-
Core Structure: The compound consists of a piperidine ring substituted with an amino group at position 3 and a hydroxyl group at position 5.
-
Functional Groups:
-
A benzyl group attached to the nitrogen atom of the piperidine ring.
-
A carbamate functional group (-NHCOO-) linking the benzyl moiety to the piperidine scaffold.
-
Representation
| Property | Details |
|---|---|
| Molecular Formula | C13H18N2O3 |
| Molecular Weight | 250.29 g/mol |
| Stereochemistry | (3S,5S) |
| Functional Groups | Amino (-NH2), Hydroxyl (-OH), Carbamate (-NHCOO-) |
Stability
The compound is expected to exhibit stability under standard laboratory conditions but may hydrolyze in strongly acidic or basic environments due to its carbamate linkage.
Synthesis and Derivation
Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate can be synthesized through multi-step organic reactions:
-
Starting Material: A piperidine derivative with predefined stereochemistry.
-
Key Reactions:
-
Protection of functional groups to ensure selective reactivity.
-
Introduction of the benzyl group via nucleophilic substitution or reductive amination.
-
Formation of the carbamate functional group using phosgene derivatives or carbamoyl chlorides.
-
Synthetic Challenges
-
Maintaining stereochemical integrity during reactions is critical.
-
Protecting group strategies are often employed to prevent side reactions involving the amino or hydroxyl groups.
Potential Uses
Benzyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate is a scaffold of interest for drug discovery due to its:
-
Hydrophilic-Hydrophobic Balance: Suitable for optimizing pharmacokinetic properties.
-
Chirality: Enables specific interactions with biological targets.
Analytical Characterization
To confirm its structure and purity, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm stereochemistry and functional groups. |
| Mass Spectrometry (MS) | Determine molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Identify characteristic functional groups like -NHCOO-. |
Comparative Data from Related Compounds
To contextualize its significance, we compare it with related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume